Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate
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Overview
Description
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate is a chemical compound with the following properties:
- Chemical Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : Approximately 212.26 g/mol
- Structure : It consists of a nicotinate ring with an ethyl ester group and a hydrazine moiety attached to the phenylacetyl group.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-phenylacetylhydrazine with ethyl nicotinate . The hydrazine group reacts with the carbonyl group of the nicotinate, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate is characterized by the following features:
- A nicotinate ring (pyridine ring) with an ethyl ester group attached.
- The phenylacetyl group linked to the nicotinate ring via a hydrazine bridge .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions.
- Reductive Amination : The hydrazine group can undergo reductive amination reactions.
- Substitution Reactions : The phenylacetyl group may undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone).
- Color : Likely to be a white to off-white solid.
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective gear.
- Hazardous Properties : No specific hazards reported, but standard laboratory precautions apply.
Future Directions
Further research is needed to explore the pharmacological properties, potential applications, and biological effects of this compound. Investigating its interactions with biological targets and assessing its toxicity profile would be valuable.
Please note that this analysis is based on available information, and additional studies may provide deeper insights into the compound’s properties and applications.
properties
IUPAC Name |
ethyl 2-[2-(2-phenylacetyl)hydrazinyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-16(21)13-9-6-10-17-15(13)19-18-14(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZABIGRYMPXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NNC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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